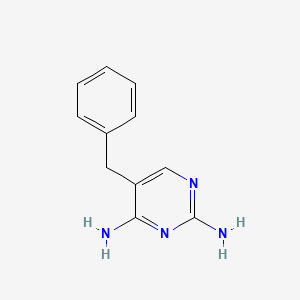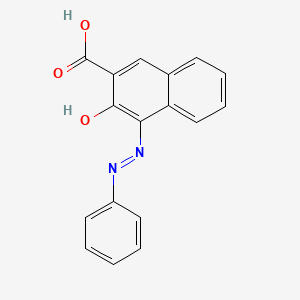
ガベキセート
概要
説明
Gabexate is a synthetic serine protease inhibitor primarily used as an anticoagulant. It is known to decrease the production of inflammatory cytokines and has been investigated for use in various medical conditions, including cancer, ischemia-reperfusion injury, and pancreatitis .
科学的研究の応用
Gabexate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study serine protease inhibition.
Biology: Investigated for its role in modulating inflammatory pathways and cytokine production.
Medicine: Primarily used in the treatment of acute pancreatitis, disseminated intravascular coagulation, and as an anticoagulant during hemodialysis
Industry: Utilized in the pharmaceutical industry for the development of therapeutic agents targeting protease-related conditions
作用機序
ガベキサートは、カリクレイン、プラスミン、トロンビンなどのセリンプロテアーゼを阻害することで作用を発揮します。ガベキサートはこれらの酵素の活性部位に結合し、フィブリンの形成を阻止することで血栓形成を阻害します。 さらに、ガベキサートは、核因子κBとc-Jun N末端キナーゼ経路の活性を抑制することで、炎症性サイトカインの産生を減少させます .
生化学分析
Biochemical Properties
Gabexate plays a crucial role in biochemical reactions by inhibiting serine proteases such as kallikrein, plasmin, and thrombin . These enzymes are involved in the coagulation cascade, and their inhibition by Gabexate prevents the formation of fibrin, which is essential for blood clotting . Additionally, Gabexate interacts with nuclear factor kappa-B (NF-kappaB) and c-Jun N-terminal kinase (JNK) pathways, leading to a decrease in the production of inflammatory cytokines .
Cellular Effects
Gabexate has significant effects on various cell types and cellular processes. It inhibits the activation of NF-kappaB and activator protein-1 (AP-1) in human monocytes, leading to a reduction in tumor necrosis factor-alpha production . This inhibition results in decreased inflammation and apoptosis in cancer cells . Gabexate also reduces the activities of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells . Furthermore, Gabexate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins .
Molecular Mechanism
At the molecular level, Gabexate exerts its effects by binding to the active sites of serine proteases such as kallikrein, plasmin, and thrombin . This binding prevents the hydrolytic activity of these enzymes, thereby inhibiting the coagulation cascade . Gabexate also prevents the proteolytic destruction of IkappaB, which deactivates NF-kappaB and interferes with AP-1 binding to DNA . This inhibition leads to a decrease in the production of inflammatory cytokines and other pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gabexate change over time. Gabexate is known to be stable and effective in reducing inflammation and coagulation in both in vitro and in vivo studies . Studies have shown that Gabexate can maintain its inhibitory effects on serine proteases and inflammatory pathways over extended periods .
Dosage Effects in Animal Models
The effects of Gabexate vary with different dosages in animal models. At therapeutic doses, Gabexate effectively inhibits serine proteases and reduces inflammation without causing significant adverse effects . At high doses, Gabexate can lead to toxic effects, including bleeding and other coagulation disorders . The LD50 of Gabexate in rats is 6480 mg/kg, indicating its relative safety at lower doses .
Metabolic Pathways
Gabexate is involved in several metabolic pathways, including the inhibition of serine proteases and the modulation of inflammatory pathways . It interacts with enzymes such as kallikrein, plasmin, and thrombin, as well as cofactors involved in the coagulation cascade . Gabexate also affects metabolic flux and metabolite levels by inhibiting key enzymes in these pathways .
Transport and Distribution
Gabexate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Gabexate’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and proteins .
Subcellular Localization
Gabexate’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with serine proteases and other biomolecules . Gabexate’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its inhibitory effects on proteases and inflammatory pathways .
準備方法
合成経路と反応条件: ガベキサートは、安息香酸誘導体のエステル化を含む一連の化学反応によって合成されます。このプロセスには通常、以下の手順が含まれます。
エステル化: 4-ヒドロキシ安息香酸エチルを、脱水剤の存在下で6-グアニジノヘキサン酸と反応させて、エステル結合を形成します。
精製: 生成物は再結晶またはクロマトグラフィーによって精製して、純粋なガベキサートを得ます。
工業的製造方法: ガベキサートの工業的製造には、注射用のガベキサートメシル酸塩を調製するために、凍結乾燥技術が用いられることがよくあります。このプロセスには以下の手順が含まれます。
溶解: ガベキサートメシル酸塩は、安定剤としてマンニトールを含む適切な溶媒に溶解されます。
3. 化学反応の分析
反応の種類: ガベキサートは、以下の反応を含む様々な化学反応を起こします。
加水分解: ガベキサートは、構成酸とアルコールに加水分解される可能性があります。
酸化と還元: 特定の酸化反応と還元反応はあまり一般的ではありませんが、ガベキサートは特定の条件下で酸化還元反応に関与する可能性があります。
一般的な試薬と条件:
加水分解: 酸性または塩基性条件は、ガベキサートの加水分解を促進する可能性があります。
酸化: 強力な酸化剤はガベキサートを酸化させる可能性がありますが、これはこの化合物では一般的な反応ではありません。
主な生成物:
加水分解生成物: 加水分解の主な生成物には、安息香酸誘導体とヘキサン酸誘導体が含まれます
4. 科学研究への応用
ガベキサートは、幅広い科学研究への応用があります。
化学: セリンプロテアーゼ阻害の研究におけるモデル化合物として使用されます。
生物学: 炎症経路とサイトカイン産生の調節における役割について研究されています。
化学反応の分析
Types of Reactions: Gabexate undergoes various chemical reactions, including:
Hydrolysis: Gabexate can be hydrolyzed to its constituent acids and alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, gabexate can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of gabexate.
Oxidation: Strong oxidizing agents can oxidize gabexate, though this is not a typical reaction for this compound.
Major Products:
類似化合物との比較
ガベキサートは、ナファモスタットメシル酸塩などの他のセリンプロテアーゼ阻害剤と比較されることが多いです。 両方の化合物は同様の病状の治療に用いられますが、ガベキサートは、特定の結合親和性と、炎症性疾患と凝固障害におけるより幅広い用途において独特です .
類似化合物:
ナファモスタットメシル酸塩: 類似の病状で用いられる別のセリンプロテアーゼ阻害剤。
セピモスタット: 構造的に関連する化合物で、セリンプロテアーゼに対する同様の阻害効果があります.
ガベキサートの独特の性質と幅広い用途は、研究と臨床の両方において貴重な化合物となっています。
特性
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYIDJEEQRWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56974-61-9 (monomethanesulfonate) | |
| Record name | Gabexate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048566 | |
| Record name | Gabexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA. | |
| Record name | Gabexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39492-01-8 | |
| Record name | Gabexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabexate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12831 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gabexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABEXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol](/img/structure/B1204551.png)
